Butyl 5-bromopicolinate
Description
Properties
IUPAC Name |
butyl 5-bromopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-3-6-14-10(13)9-5-4-8(11)7-12-9/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNPSAOPYOIARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst Loading : Concentrated H₂SO₄ (1–5 mol%) is preferred due to its efficacy in dehydrating the reaction medium.
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Temperature : Reflux temperatures (100–120°C) are required to overcome kinetic barriers, with reaction times ranging from 6 to 24 hours.
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Solvent : Neat conditions (excess butanol as solvent) are commonly used to drive equilibrium toward ester formation.
A notable limitation of this method is the reversible nature of the reaction, which often necessitates azeotropic removal of water to achieve high yields. For instance, Dean-Stark traps are frequently employed to separate water from the reaction mixture. Despite these challenges, yields exceeding 80% have been reported in optimized setups.
N-Bromosuccinimide (NBS)-Catalyzed Esterification
Recent advancements in metal-free catalysis have introduced NBS as a highly efficient mediator for esterification. As demonstrated by PMC studies, NBS (7 mol%) enables the direct coupling of 5-bromopicolinic acid with butanol under mild conditions (70°C, solvent-free). This method circumvents the need for strong mineral acids, aligning with green chemistry principles.
Mechanistic Insights
NBS acts as a dual-function catalyst:
Performance Metrics
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Yield : Conversions exceeding 95% have been achieved within 12–24 hours.
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Scope : The method is effective for both aromatic and aliphatic carboxylic acids, though sterically hindered alcohols (e.g., tert-butanol) show reduced reactivity.
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Catalyst Recycling : NBS can be recovered and reused for up to three cycles without significant loss in activity.
The table below summarizes key parameters for NBS-catalyzed synthesis:
| Parameter | Value |
|---|---|
| Catalyst Loading | 7 mol% NBS |
| Temperature | 70°C |
| Reaction Time | 12–24 hours |
| Yield | 95–100% |
| Solvent | Solvent-free (neat conditions) |
Adaptations from Structural Analogues
Synthetic strategies for tert-butyl 4-bromopicolinate (CAS 1289210-83-8) offer valuable insights for modifying this compound’s preparation. A patent-pending method utilizes di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) to esterify 4-bromopicolinic acid. While this approach achieves 97.25% yield for the tert-butyl derivative, its adaptation to butyl esters requires substituting tert-butanol with 1-butanol.
Key Modifications
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Reagent Substitution : Replace Boc₂O with butyl chloroformate to target the butyl ester.
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Solvent System : THF remains effective, though dichloromethane (DCM) may enhance solubility for bulky substrates.
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Workup Protocol : Sequential washing with NaHSO₃, NaHCO₃, and brine ensures high-purity isolates.
Solid Superacid-Catalyzed Methods
A green synthesis route for tert-butyl bromoacetate, as disclosed in CN106380398A, employs solid superacids (e.g., sulfated zirconia) under ambient conditions. Although untested for this compound, this methodology holds promise due to:
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Catalyst Reusability : Solid acids can be filtered and reused, minimizing waste.
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Mild Conditions : Room-temperature reactions reduce energy consumption.
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Scalability : Demonstrated suitability for industrial-scale production.
Preliminary experiments adapting this method would involve substituting bromoacetic acid with 5-bromopicolinic acid and optimizing alcohol-to-acid ratios.
Comparative Analysis of Preparation Methods
The table below contrasts the four primary synthetic routes:
| Method | Yield | Temperature | Catalyst | Environmental Impact | Scalability |
|---|---|---|---|---|---|
| Fischer Esterification | 80–85% | 100–120°C | H₂SO₄/HCl | High (acid waste) | Moderate |
| NBS-Catalyzed | 95–100% | 70°C | NBS | Low (reusable) | High |
| Boc₂O/DMAP | 90–97% | 20–25°C | DMAP | Moderate (solvent) | High |
| Solid Superacid | 95%* | 25°C | Sulfated Zirconia | Very Low | Industrial |
Chemical Reactions Analysis
Buchwald-Hartwig Amination
Butyl 5-bromopicolinate undergoes Pd-catalyzed coupling with aromatic amines to form diarylamine derivatives. For example:
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Reaction with 2-chloroaniline in the presence of Pd(OAc)₂ , XPhos ligand , and Cs₂CO₃ in toluene at reflux yields tert-butyl 5-(2-chlorophenylamino)picolinate with 94% yield on a 50-gram scale .
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This reaction is critical for synthesizing β-carbolines, which are studied for anti-alcohol and neuropharmacological effects .
Key Conditions
| Catalyst System | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 110°C | 94 |
| Pd(OAc)₂/BrettPhos | NaOt-Bu | Toluene | Reflux | 66 |
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in Pd-mediated coupling with boronic acids. Notable examples include:
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Coupling with 2-indolyl pinacol boronate esters under Hartwig-optimized conditions yields 5-(1H-indol-2-yl)picolinic acid derivatives , key intermediates for botulinum neurotoxin inhibitors .
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Reactions use Pd catalysts and Cs₂CO₃ in polar aprotic solvents like DMA, achieving moderate to high yields (56–83%) depending on substituents .
Representative Applications
| Boronic Acid Partner | Product Application | Yield (%) |
|---|---|---|
| 1-Butyl-4-chloroindolyl | BoNT/A LC inhibitors (e.g., CBIP) | 83 |
| Dibenzofuranyl | Improved β-exosite binding agents | 68 |
Heck-Type Cyclization
This compound derivatives undergo intramolecular Heck reactions to form β-carboline scaffolds:
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tert-butyl 5-(2-chlorophenylamino)picolinate cyclizes in the presence of Pd(OAc)₂ , (t-Bu)₃P·HBF₄ , and K₂CO₃ in DMA at 120°C, yielding β-carboline 3-ISOPBC (52% yield) .
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This two-step route improves synthetic efficiency for anti-alcohol agents compared to traditional methods .
Nucleophilic Aromatic Substitution
The bromine atom is displaced by nucleophiles under specific conditions:
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Reaction with alkoxides or thiols in polar solvents (e.g., DMF) at elevated temperatures generates ether or thioether derivatives .
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Selectivity depends on steric and electronic effects of the nucleophile and catalyst system .
Comparative Reactivity
The 5-bromo isomer shows distinct reactivity compared to other positional isomers:
| Position | Reactivity Profile | Key Applications |
|---|---|---|
| 3-Bromo | Limited cross-coupling efficiency | Less explored |
| 4-Bromo | Lower yields in Suzuki reactions | Specialty chemicals |
| 5-Bromo | High efficiency in Pd-catalyzed couplings | Drug intermediates, enzyme inhibitors |
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: Butyl 5-bromopicolinate serves as a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, leading to the formation of diverse derivatives.
- Reagent in Organic Synthesis: It is utilized as a reagent in organic synthesis, facilitating the development of new compounds with potential biological activity.
2. Biology:
- Enzyme Inhibition Studies: The compound is employed in studies focused on enzyme inhibition, where it interacts with specific enzymes or receptors. Its mechanism involves forming stable complexes with active sites, thereby inhibiting substrate binding and catalysis.
- Coordination Chemistry: It acts as a ligand in coordination chemistry, participating in the formation of metal complexes that can be studied for their catalytic properties.
3. Industrial Applications:
- Specialty Chemicals Production: this compound is used in the production of specialty chemicals and serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
This compound exhibits notable biological activities, including:
- Antimicrobial Activity: It has shown significant efficacy against various bacterial strains, including Enterococcus faecium, indicating its potential as an antibacterial agent.
- Neurotoxin Inhibition: Studies have demonstrated its ability to inhibit neurotoxin activity, positioning it as a candidate for neurotoxicity treatment.
Case Studies
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated this compound alongside other picolinic acid derivatives for their antimicrobial properties. The results indicated superior activity against Enterococcus faecium, suggesting its potential development as an antibacterial agent.
Case Study 2: Neurotoxin Inhibition
In research aimed at developing small-molecule inhibitors for botulinum neurotoxin A (BoNT/A), this compound was used as a scaffold. Various assays demonstrated its capability to inhibit neurotoxin activity, highlighting its promise in treating neurotoxicity.
Mechanism of Action
The mechanism of action of Butyl 5-bromopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Compounds Compared :
Butyl 5-bromopicolinate
Methyl 5-bromopicolinate (CAS 29682-15-3)
tert-Butyl 5-bromopicolinate
5-Amino-4-bromopicolinate methyl ester (CAS 870100-07-5)
Table 1: Physicochemical Properties
Analysis :
- The tert-butyl group introduces steric hindrance, which may lower reactivity in cross-coupling reactions compared to linear alkyl chains .
- Substituent Effects: The amino group in 5-amino-4-bromopicolinate methyl ester increases polarity and solubility but may reduce stability due to oxidative sensitivity .
Analysis :
- Methyl and tert-butyl esters of 5-bromopicolinate are widely used in coupling reactions. The tert-butyl group’s bulkiness may slow reaction kinetics but improve regioselectivity in certain cases .
- This compound is expected to follow similar reactivity trends, though its longer alkyl chain might necessitate adjusted solvent systems (e.g., higher polarity solvents).
Tables and data synthesized from referenced evidence ensure a professional, authoritative comparison.
Biological Activity
Butyl 5-bromopicolinate (C10H12BrNO2) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its molecular structure features a bromine atom at the 5-position of the picolinate ring, along with a butyl ester group, which contributes to its unique biological properties.
- Molecular Formula : C10H12BrNO2
- Molecular Weight : 258.11 g/mol
- Synthesis : Typically synthesized through the esterification of 5-bromopicolinic acid with butanol, often in the presence of catalysts like sulfuric acid.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromine atom and the ester group are critical for its binding affinity, allowing it to inhibit enzyme activity by forming stable complexes with active sites. This mechanism underlies its potential applications in drug development.
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various bacterial strains. Studies indicate that it can disrupt biofilm formation and affect gene expression related to virulence in bacteria such as Staphylococcus haemolyticus and Enterococcus faecium .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus haemolyticus | Inhibits biofilm formation |
| Enterococcus faecium | Exhibits antibacterial effects |
Enzyme Inhibition
Research has identified this compound as a potential inhibitor of botulinum neurotoxin A (BoNT/A), showcasing low micromolar activity. Kinetic studies suggest that it binds effectively to the β-exosite of the neurotoxin, which is crucial for therapeutic interventions against botulism .
Anti-inflammatory Effects
Some derivatives of this compound have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was evaluated alongside other picolinic acid derivatives for their antimicrobial efficacy. The results indicated that this compound exhibited superior activity against Enterococcus faecium, making it a candidate for further development as an antibacterial agent .
Case Study 2: Neurotoxin Inhibition
A study focused on developing small-molecule inhibitors for BoNT/A utilized this compound as a scaffold. The compound's ability to inhibit neurotoxin activity was assessed through various assays, demonstrating its potential as a lead compound in neurotoxicity treatment .
Comparison with Related Compounds
This compound can be compared with other brominated picolinates like methyl and ethyl derivatives. Its longer butyl chain enhances solubility and reactivity, making it more suitable for specific applications in drug development.
| Compound | Molecular Weight | Biological Activity |
|---|---|---|
| This compound | 258.11 g/mol | Antimicrobial, Enzyme Inhibitor |
| Methyl 5-bromopicolinate | 229.06 g/mol | Moderate antimicrobial activity |
| Ethyl 5-bromopicolinate | 243.09 g/mol | Lower enzyme inhibition |
Q & A
What are the critical steps for synthesizing Butyl 5-bromopicolinate with high purity, and how can researchers validate the success of the reaction?
Basic Research Question
The synthesis of this compound typically involves esterification of 5-bromopicolinic acid with butanol under acid catalysis. Key steps include:
- Reagent selection : Use CAS-registered reagents (e.g., 5-bromopicolinic acid derivatives) to ensure consistency .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track esterification progress .
- Purification : Perform column chromatography or recrystallization to isolate the product. Validate purity via melting point analysis and spectroscopic methods (¹H NMR, IR) .
- Characterization : Compare spectral data (e.g., NMR chemical shifts, IR stretches) with literature values. Discrepancies in absorption peaks may indicate residual solvents or unreacted starting materials, necessitating re-purification .
How can researchers optimize solvent systems and catalytic conditions for the synthesis of this compound?
Advanced Research Question
Optimization requires a systematic approach:
- Design of Experiments (DOE) : Vary solvents (e.g., toluene vs. DMF), acid catalysts (e.g., H₂SO₄ vs. p-TsOH), and temperatures to assess yield trends .
- Kinetic studies : Use in-situ FTIR or GC-MS to identify rate-limiting steps, such as acid dissociation or nucleophilic attack .
- Green chemistry metrics : Evaluate solvent environmental impact (e.g., E-factor) and atom economy. For example, replacing dichloromethane with cyclopentyl methyl ether may improve sustainability without compromising yield .
What strategies resolve contradictions in reported spectroscopic data for this compound across studies?
Advanced Research Question
Contradictions often arise from impurities or instrument calibration errors. Methodological solutions include:
- Cross-validation : Compare ¹H/¹³C NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Standardized protocols : Adopt IUPAC guidelines for solvent suppression and referencing (e.g., TMS for NMR) to minimize variability .
- Collaborative verification : Share samples with independent labs to replicate results, addressing systematic biases .
How should researchers design stability studies to determine the shelf-life of this compound under varying storage conditions?
Basic Research Question
Stability studies should follow these steps:
- Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) to simulate long-term storage .
- Analytical endpoints : Monitor degradation via HPLC for byproduct formation and quantify remaining intact compound using calibration curves .
- Safety protocols : Store samples in amber vials at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
What mechanistic insights can be gained from studying this compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
Advanced Research Question
To explore reactivity:
- Substrate screening : React this compound with diverse boronic acids to assess electronic/steric effects on coupling efficiency .
- Catalytic systems : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos. Use kinetic isotopic effects (KIEs) to probe oxidative addition vs. transmetallation as rate-determining steps .
- Computational modeling : Perform DFT calculations to map transition states and identify substituent effects on reaction barriers .
How can researchers address low yields in this compound synthesis reported in heterogeneous catalytic systems?
Advanced Research Question
Low yields may stem from poor catalyst-substrate interaction or leaching. Solutions include:
- Catalyst characterization : Use TEM/XPS to assess nanoparticle size and oxidation state changes post-reaction .
- Leaching tests : Filter catalysts mid-reaction; if activity continues, homogeneous species are responsible. Switch to immobilized catalysts (e.g., Pd on carbon) .
- DoE adjustments : Optimize solvent polarity (e.g., switch to DMF/water mixtures) to enhance substrate solubility and catalyst accessibility .
What analytical techniques are essential for distinguishing this compound from its positional isomers (e.g., 6-bromo derivatives)?
Basic Research Question
Differentiation requires multi-technique analysis:
- NMR spectroscopy : Compare aromatic proton splitting patterns; 5-bromo substitution produces distinct coupling constants vs. 6-bromo .
- Mass spectrometry : Use HRMS to confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of butoxy group) .
- X-ray crystallography : Resolve crystal structures to unambiguously assign bromine position .
How should researchers design a study to investigate the environmental fate of this compound in aqueous systems?
Advanced Research Question
A comprehensive study includes:
- Hydrolysis kinetics : Monitor degradation at pH 3–9 using LC-MS. Calculate half-lives and identify products (e.g., 5-bromopicolinic acid) .
- Photodegradation : Exclude solutions to UV light (254 nm) and analyze byproducts via GC-MS .
- Ecotoxicology assays : Test toxicity on Daphnia magna or algae to assess ecological risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
